
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The A1 adenosine receptor is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. In
作用機序
CCPA is a potent and selective agonist of the A1 adenosine receptor. When CCPA binds to the A1 adenosine receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects on the body. It has been shown to regulate heart rate and blood pressure by activating the A1 adenosine receptor. CCPA has also been shown to regulate neurotransmitter release, which may have implications for the treatment of various neurological disorders.
実験室実験の利点と制限
CCPA has several advantages for use in lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological effects of A1 adenosine receptor activation. However, there are also limitations to the use of CCPA in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive.
将来の方向性
There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new and improved synthesis methods for CCPA, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the physiological effects of CCPA and its potential use in scientific research.
合成法
CCPA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form 1-cyanocyclopropane carboxylic acid chloride. This is then reacted with 2-methyl-4-phenoxybutan-1-amine to form CCPA.
科学的研究の応用
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDZHPPIGZAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
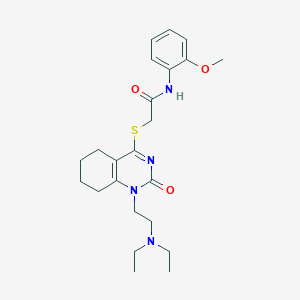
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
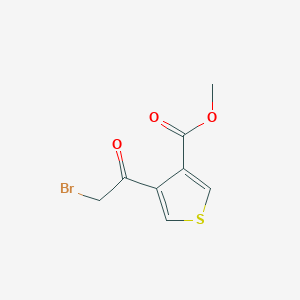
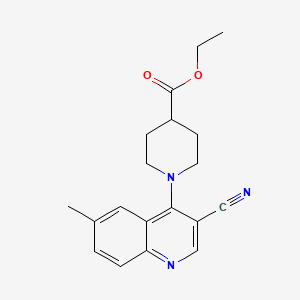
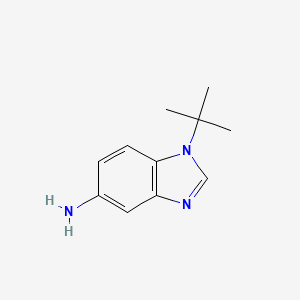
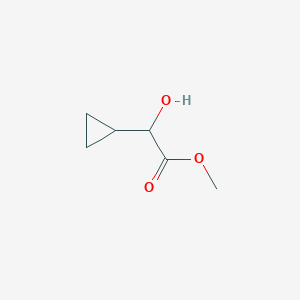
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)
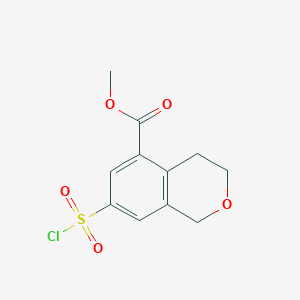
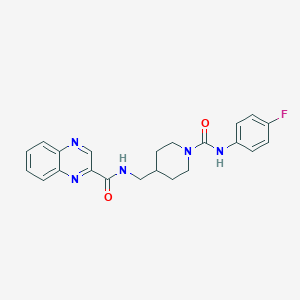
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2699938.png)